molecular formula C10H17NO2 B1212920 Acetylpseudotropine CAS No. 3423-26-5

Acetylpseudotropine

Cat. No. B1212920
CAS RN: 3423-26-5
M. Wt: 183.25 g/mol
InChI Key: MDIDMOWWLBGYPG-UHFFFAOYSA-N
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Description

Acetylpseudotropine is a chemical compound involved in various biochemical processes and has been studied for its synthesis, molecular structure, chemical reactions, and properties. The compound's relevance spans from its role in enzymatic reactions to its application in synthesizing peptide bonds and understanding its interactions within biological systems.

Synthesis Analysis

The synthesis of Acetylpseudotropine and related compounds involves acetylation processes, which are crucial for modifying the chemical and biological properties of molecules. For instance, the participation of acetylated compounds in the synthesis of peptide bonds in vitro demonstrates the importance of acetylation in biological systems (Wood et al., 1995). This process highlights the role of acetylation in peptide bond formation, an essential step in protein synthesis.

Molecular Structure Analysis

The molecular structure of Acetylpseudotropine and its analogs is critical for understanding their function and interaction with biological molecules. For example, the crystal structure analysis of acetyl-CoA synthetase complexed with adenosine-5'-propylphosphate and CoA provides insights into the active site and mechanism of action of enzymes involved in acetyl transfer processes (Gulick et al., 2003).

Chemical Reactions and Properties

Acetylpseudotropine undergoes various chemical reactions, contributing to its diverse properties. The enzyme acetyl-CoA synthetase, for example, catalyzes the synthesis of acetyl-CoA from acetate, highlighting the role of acetyl transfer in metabolism and the synthesis of critical biomolecules (Glasemacher et al., 1997).

Scientific Research Applications

1. Role in Protein Acetylation and Cellular Functions Acetylpseudotropine might play a role in protein acetylation, a critical cellular regulatory mechanism. Protein acetylation, involving lysine residues, is essential for controlling protein activity. This process is widespread across various proteins participating in diverse biological functions like chromatin remodeling, cell cycle regulation, splicing, and more. Such acetylation can also affect the susceptibility of proteins to other modifications, such as phosphorylation, and is frequently observed in enzymes controlling ubiquitination and in proteins forming large macromolecular complexes. This insight helps in understanding the actions of lysine deacetylase inhibitors, which show promise in cancer treatments (Choudhary et al., 2009).

2. Influence on Cognitive Functions and Neurotransmitters Acetylpseudotropine may impact cognitive functions through its role in cholinergic activity, vital for learning and memory. The cholinergic system, especially acetylcholine, a neurotransmitter, plays a significant role in these cognitive processes. Nootropic drugs, which have cholinergic activity, have shown effectiveness in enhancing cognitive performance and treating cognitive deficits in various pathologies. This includes their use in strengthening cognitive functions in patients with Alzheimer's disease and other dementia disorders (Colucci et al., 2012).

3. Role in Neuropsychiatric Disorders and Treatment Acetylpseudotropine might have implications in the treatment of psychiatric disorders. N-Acetylcysteine, for example, has shown promise in treating a range of psychiatric conditions. It is believed to work beyond being an antioxidant precursor, possibly modulating pathways related to glutamate, neurotropism, and inflammation. This could have implications for the use of acetylpseudotropine or related compounds in similar therapeutic contexts (Dean, Giorlando, & Berk, 2011).

Safety And Hazards

This would involve understanding the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures .

Future Directions

This could involve potential applications of the compound, areas of ongoing research, and unanswered questions about its properties or behavior .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIDMOWWLBGYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955775
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylpseudotropine

CAS RN

3423-26-5
Record name 8-Azabicyclo(3.2.1)octan-3-ol, 8-methylacetate (ester), exo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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